![molecular formula C11H9NO3 B7817614 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 35975-55-4](/img/structure/B7817614.png)
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
Scientific Research Applications
Custom Synthesis and Manufacturing
“6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” is used in custom synthesis and manufacturing . It is available for bulk manufacturing, sourcing, and procurement .
Intermediate in Drug Synthesis
This compound can serve as an intermediate in the synthesis of various drugs . For instance, it can be used in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
HIV-1 Integrase Strand Transfer Inhibitor
“4-Oxo-1,4-dihydroquinoline Carboxylic Acid”, a similar compound, is a novel HIV-1 integrase strand transfer inhibitor . This suggests that “6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” might also have potential applications in HIV treatment.
Antibacterial Applications
The quinolone scaffold, which is present in this compound, is a privileged scaffold in medicinal chemistry . Fluoroquinolones, which are fully synthetic antibiotics, are among the most important drugs that contain this scaffold . Therefore, “6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” might have potential antibacterial applications.
Antiviral Applications
Quinolones have been used in drugs ranging from anticancer, antibacterial, and antiviral . This suggests that “6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” might have potential antiviral applications.
Anti-inflammatory Applications
There is particular interest in the medicinal uses of diuretics which show both their diuretic properties together with anti-inflammatory . Given the structural similarity, “6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” might also have potential anti-inflammatory applications.
Mechanism of Action
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, has been identified as a novel hiv-1 integrase strand transfer inhibitor .
Mode of Action
Based on the structural similarity to 4-oxo-1,4-dihydroquinoline carboxylic acid, it may interact with its targets through a similar mechanism, potentially inhibiting the transfer of viral dna into the host genome .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which could influence its absorption and distribution.
Result of Action
Structurally similar compounds have been shown to have antihypoxic actions , suggesting potential therapeutic applications.
Action Environment
The action of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be influenced by environmental factors such as temperature and pH . It’s stable at room temperature , but its stability under different conditions and its reactivity with other substances need further investigation.
properties
IUPAC Name |
6-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHMOMDUOBOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252271 | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
CAS RN |
35975-55-4, 130064-09-4 | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35975-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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